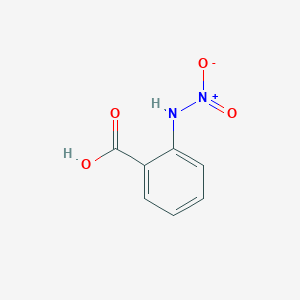

2-(Nitroamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Nitroamino)benzoic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(Nitroamino)benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with nitro and amino substitutions can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Recent investigations have highlighted the potential of this compound derivatives as anticancer agents. A study demonstrated that certain analogs exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting their utility in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| Compound B | A549 (lung cancer) | 3.2 | Cell cycle arrest |

| Compound C | HeLa (cervical cancer) | 4.5 | Caspase activation |

Materials Science

Polymer Synthesis

this compound serves as an important intermediate in the synthesis of polymers and dyes. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. The synthesis of copolymers using this compound has been reported to yield materials with improved dye uptake characteristics .

Nanomaterials

The compound has also been utilized in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with this compound, researchers have achieved targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects. These materials have shown promise in delivering chemotherapeutics specifically to tumor cells .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural applications, derivatives of this compound have been explored for their herbicidal properties. Research indicates that certain formulations can effectively inhibit the growth of weeds while being less harmful to crops compared to traditional herbicides . This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulators

Additionally, compounds derived from this compound are being investigated as plant growth regulators. Studies suggest that these compounds can enhance root development and increase resistance to environmental stressors, contributing to improved crop yields .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized this compound derivatives demonstrated their effectiveness against multiple strains of bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating strong potential for development into a novel antibiotic agent.

Case Study 2: Polymer Development

Researchers successfully incorporated this compound into a polyamide matrix, resulting in a material with enhanced thermal stability and mechanical properties compared to conventional polyamides. The new polymer exhibited a glass transition temperature increase of 20°C, making it suitable for high-temperature applications.

Case Study 3: Herbicide Formulation

Field trials on herbicide formulations containing this compound showed a significant reduction in weed biomass without adversely affecting crop yield. The selective action was attributed to the compound's mode of action targeting specific metabolic pathways in weeds.

Properties

CAS No. |

4395-62-4 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-nitramidobenzoic acid |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)5-3-1-2-4-6(5)8-9(12)13/h1-4,8H,(H,10,11) |

InChI Key |

RUGLDDBRINWXJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.